Lipophilicity Comparison: Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate vs. Non-Oxo Analog (Methyl 2-(isoxazol-3-yl)acetate)
The computed XLogP3 value for Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate is 0.1, which is significantly more hydrophilic than its non-oxo analog, methyl 2-(isoxazol-3-yl)acetate, which has an XLogP3 of 0.6 [1]. This indicates a stronger affinity for polar solvents and aqueous environments, which is a critical factor in drug design for improving solubility and bioavailability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.1 |
| Comparator Or Baseline | Methyl 2-(isoxazol-3-yl)acetate (CAS 146098-75-1): 0.6 |
| Quantified Difference | -0.5 (more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This 0.5 log unit difference in lipophilicity can be decisive in optimizing the solubility and permeability profile of lead compounds during medicinal chemistry campaigns.
- [1] PubChem. (2026). Computed properties for Methyl 2-(5-oxo-4,5-dihydroisoxazol-3-yl)acetate (CID 13411347) and Methyl 2-(isoxazol-3-yl)acetate (CID 194258). View Source
